molecular formula C13H15NO3S B2813626 (S)-4-(methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid CAS No. 1164523-75-4

(S)-4-(methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid

Cat. No. B2813626
CAS RN: 1164523-75-4
M. Wt: 265.33
InChI Key: IQXRWPVUENIJCR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid, also known as methiothepin, is a chemical compound that belongs to the class of serotonin receptor antagonists. Methiothepin has been widely studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. In

Mechanism of Action

Methiothepin acts as a non-selective antagonist of serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes. By blocking the activity of serotonin receptors, (S)-4-(methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid inhibits the downstream signaling pathways that are involved in various physiological and behavioral processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the modulation of neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
Methiothepin has a wide range of biochemical and physiological effects, depending on the specific serotonin receptor subtype that is targeted. Some of the effects of this compound include:
- Suppression of dopamine release in the brain
- Inhibition of platelet aggregation
- Modulation of gastrointestinal motility and secretion
- Regulation of cardiovascular function
- Alteration of body temperature and thermoregulation

Advantages and Limitations for Lab Experiments

Methiothepin has several advantages as a research tool, including its high potency, selectivity, and stability. Methiothepin is also relatively easy to synthesize and purify, making it readily available for laboratory use. However, there are also some limitations to the use of (S)-4-(methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid in lab experiments. For example, this compound is a non-selective antagonist of serotonin receptors, which can make it difficult to attribute specific effects to a particular receptor subtype. Additionally, this compound has a relatively short half-life in the body, which can limit its usefulness in certain experimental settings.

Future Directions

Despite the extensive research on (S)-4-(methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid, there are still many unanswered questions about its mechanism of action and therapeutic potential. Some of the future directions for research on this compound include:
- Investigating the role of this compound in the regulation of neural plasticity and synaptic transmission
- Exploring the potential use of this compound as a therapeutic agent for psychiatric disorders, such as schizophrenia and depression
- Developing more selective and potent serotonin receptor antagonists based on the structure of this compound
- Studying the effects of this compound on other physiological systems, such as the immune system and the endocrine system
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields. Methiothepin acts as a non-selective antagonist of serotonin receptors, and has a wide range of biochemical and physiological effects. While there are some limitations to the use of this compound in laboratory experiments, it remains a valuable research tool for investigating the role of serotonin receptors in various physiological and behavioral processes.

Synthesis Methods

Methiothepin can be synthesized using a multistep process that involves the reaction of 2-(1-oxoisoindolin-2-yl)butanoic acid with methyl mercaptan. The reaction is carried out under controlled conditions, and the resulting product is purified using various chromatographic techniques. The yield of (S)-4-(methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid obtained through this method is typically high, and the purity of the product is also satisfactory.

Scientific Research Applications

Methiothepin has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, (S)-4-(methylthio)-2-(1-oxoisoindolin-2-yl)butanoic acid has been used as a tool to investigate the role of serotonin receptors in various brain functions, including mood regulation, cognition, and behavior. Methiothepin has also been used to study the effects of serotonin receptor antagonists on the development and plasticity of neural circuits.
In psychiatry, this compound has been studied for its potential use in the treatment of psychiatric disorders, such as schizophrenia and depression. Methiothepin has been shown to have antipsychotic and antidepressant effects in animal models, and clinical trials have been conducted to investigate its efficacy in humans.
In pharmacology, this compound has been used as a reference compound to evaluate the activity and selectivity of new serotonin receptor antagonists. Methiothepin has also been used to investigate the pharmacokinetics and pharmacodynamics of various drugs that target the serotonin system.

properties

IUPAC Name

(2S)-4-methylsulfanyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-18-7-6-11(13(16)17)14-8-9-4-2-3-5-10(9)12(14)15/h2-5,11H,6-8H2,1H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXRWPVUENIJCR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)N1CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.